

Purity Assessment of Commercially Available 4-Bromonicotinic Acid: A Comparative Guide

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Compound of Interest

Compound Name: *4-Bromonicotinic acid*

Cat. No.: *B102462*

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For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. **4-Bromonicotinic acid** is a key building block in the development of pharmaceuticals and agrochemicals, making a thorough understanding of its commercial purity essential.^[1] This guide provides an objective comparison of commercially available **4-Bromonicotinic acid**, supported by standardized experimental protocols for purity assessment.

Commercial Supplier Purity Comparison

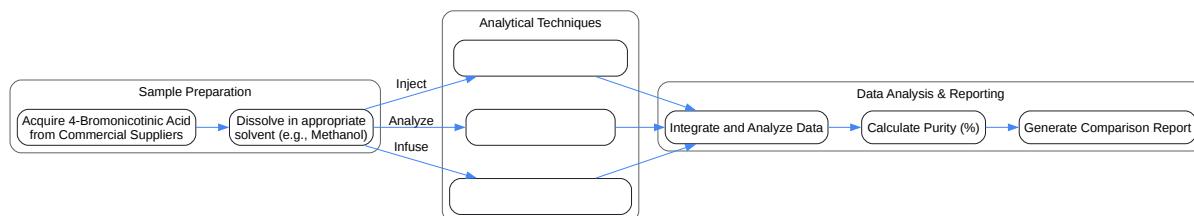
The purity of **4-Bromonicotinic acid** from various commercial suppliers can differ, impacting its suitability for specific applications. The stated purity levels from several vendors are summarized below. It is important to note that these are the purities claimed by the suppliers and independent verification is always recommended.

Supplier	Stated Purity	Common Impurities/Considerations
Supplier A	≥99%	May contain trace amounts of unreacted starting materials or over-brominated products.
Supplier B	≥98% (GC)	Gas chromatography indicates high purity, but non-volatile impurities may not be detected.
Supplier C	≥95%	May contain higher levels of isomers (e.g., 5-bromonicotinic acid) or residual solvents.[2]
Supplier D	95%	Suitable for less sensitive applications; may require purification for use in drug synthesis.

Experimental Purity Analysis

To independently verify the purity of commercially available **4-Bromonicotinic acid**, a multi-pronged analytical approach is recommended, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

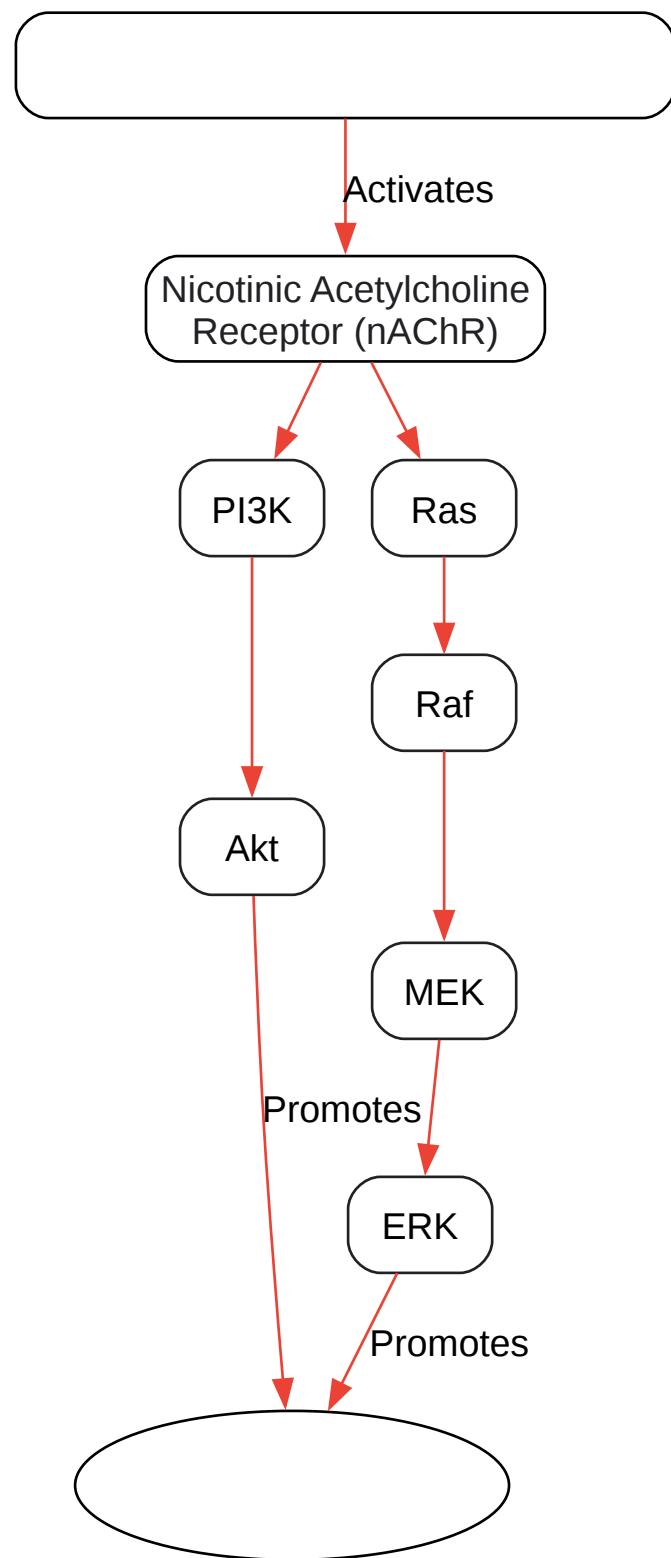
Experimental Workflow for Purity Assessment

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Caption: Workflow for the purity assessment of **4-Bromonicotinic acid**.

Biological Context: A Relevant Signaling Pathway

Derivatives of nicotinic acid are of significant interest in drug discovery, particularly in the areas of oncology and neurology. These compounds can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various cellular processes, including cell proliferation and survival. The activation of nAChRs can trigger downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer progression.[1][3][4]



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Caption: Simplified nAChR signaling pathway in cancer.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify **4-Bromonicotinic acid** from its potential impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10-90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Prepare a 1 mg/mL solution of **4-Bromonicotinic acid** in methanol.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject the sample and run the gradient program.

- Identify the peak corresponding to **4-Bromonicotinic acid** based on its retention time (a reference standard should be used for confirmation).
- Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of **4-Bromonicotinic acid** and identify any structural impurities.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Expected signals for **4-Bromonicotinic acid**: A singlet for the proton at position 2, a doublet for the proton at position 5, and a doublet for the proton at position 6 of the pyridine ring, along with a broad singlet for the carboxylic acid proton.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected signals: Six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid.
- Procedure:
 - Prepare the sample and place it in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra.

- Process the data (Fourier transform, phase correction, and baseline correction).
- Compare the obtained spectra with known reference spectra or predicted chemical shifts to confirm the structure and identify any unexpected signals that may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of **4-Bromonicotinic acid**.

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode.
- Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
- Procedure:
 - Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
 - Acquire the mass spectrum.
 - Look for the molecular ion peak corresponding to the expected mass of **4-Bromonicotinic acid** ($C_6H_4BrNO_2$), which is approximately 200.94 g/mol for $[M-H]^-$ in negative mode or 202.96 g/mol for $[M+H]^+$ in positive mode, considering the isotopic pattern of bromine.

By employing these analytical techniques, researchers can confidently assess the purity of commercially available **4-Bromonicotinic acid**, ensuring the reliability and reproducibility of their scientific endeavors.

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